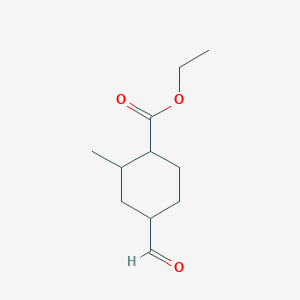













|
REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH3:30][CH:31]1[CH2:36][C:35](=O)[CH2:34][CH2:33][CH:32]1[C:38]([O:40][CH2:41][CH3:42])=[O:39].Cl>C1COCC1.O.CCOC(C)=O>[CH:2]([CH:35]1[CH2:34][CH2:33][CH:32]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[CH:31]([CH3:30])[CH2:36]1)=[O:3] |f:0.1,2.3|
|


|
Name
|
|
|
Quantity
|
155 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
452 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
64 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(CCC(C1)=O)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 7° C
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 7° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then slowly warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 14 hours
|
|
Duration
|
14 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 10° C.
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted a second time with EtOAc (700 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
absorbed on silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1CC(C(CC1)C(=O)OCC)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |